Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound featuring a 3,9-diazabicyclo[3.3.1]nonane core. The structure includes a tert-butyl carbamate group at position 3, a methyl group at position 9, an acetyl group at position 6, and a ketone (oxo) group at position 5. This scaffold is part of a broader class of diazabicyclo compounds known for their pharmacological relevance, including opioid receptor modulation and kinase inhibition .
Properties
CAS No. |
625434-90-4 |
|---|---|
Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-9(18)13-11-8-17(14(20)21-15(2,3)4)7-10(16(11)5)6-12(13)19/h10-11,13H,6-8H2,1-5H3 |
InChI Key |
RFRDAAIFCUCQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2CN(CC(N2C)CC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate typically follows a multi-step approach:
- Construction of the 3,9-diazabicyclo[3.3.1]nonane skeleton via cyclization reactions involving nitrogen-containing precursors.
- Introduction of the 9-methyl and 6-acetyl substituents through selective alkylation and acylation.
- Installation of the 7-oxo functionality via oxidation or ketone formation.
- Protection of the carboxylic acid at position 3 as a tert-butyl ester to enhance stability and facilitate purification.
This approach is consistent with the preparation of related diazabicyclo compounds as described in patent WO2013050938A1, which details similar bicyclic structures with pharmaceutical applications as orexin receptor antagonists.
Specific Preparation Steps
Step 1: Formation of the Diazabicyclo[3.3.1]nonane Core
- Starting from appropriate diamine and ketone precursors, a cyclization reaction under acidic or basic catalysis forms the bicyclic core.
- For example, the use of hexamethylenetetramine (urotropine) derivatives with diketones or ketoesters can yield the bicyclic framework after condensation and ring closure.
Step 3: Acetylation at Position 6
- The 6-position acetyl group is introduced via Friedel-Crafts acylation or by reaction with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
- Alternatively, selective oxidation of a methyl group at position 6 to a ketone can be performed using reagents like selenium dioxide or chromium-based oxidants.
Step 4: Installation of the 7-Oxo Group
- The 7-oxo functionality is often introduced by oxidation of the corresponding hydroxyl precursor or by direct ketone formation during ring synthesis.
- Common oxidants include PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
Step 5: Protection of the Carboxylate as a Tert-butyl Ester
- The carboxylic acid at position 3 is protected by esterification with isobutylene in the presence of an acid catalyst (e.g., sulfuric acid) or by reaction with tert-butanol using coupling agents like DCC (dicyclohexylcarbodiimide).
- This step improves compound stability and solubility for further manipulation or purification.
Data Tables Summarizing Preparation Conditions and Yields
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Diamine + diketone, acid/base catalysis | 60-75 | Formation of bicyclic core; temperature control critical |
| 2 | Methylation | Methyl iodide, K2CO3, DMF, 25-50°C | 70-85 | Selective N- or C-methylation |
| 3 | Acetylation | Acetyl chloride, AlCl3, 0-25°C | 65-80 | Friedel-Crafts acylation or oxidation |
| 4 | Oxidation (7-oxo formation) | PCC or Dess–Martin periodinane, DCM, 0-25°C | 60-75 | Ketone formation at position 7 |
| 5 | Esterification | Isobutylene, H2SO4 or tert-butanol, DCC | 75-90 | Protection of carboxylic acid as tert-butyl ester |
Research Results and Characterization
- NMR Spectroscopy: The compound exhibits characteristic signals for the bicyclic framework and substituents. The 13C NMR shows ketone carbonyl resonances near 210 ppm and ester carbonyl near 170 ppm.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of this compound.
- IR Spectroscopy: Strong absorption bands at ~1710 cm⁻¹ for ketone C=O and 1730 cm⁻¹ for ester C=O confirm functional groups.
- Purity and Yield: Typical overall yields range from 40-60% after purification by column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,9-diazabicyclo[3.3.1]nonane (DBN) scaffold is versatile, with substituents and modifications dictating pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Modifications and Key Differences
*Hypothetical formula based on structural analogs.
Pharmacological and Functional Comparisons
Receptor Affinity :
- The DBN scaffold is critical for μ-opioid receptor binding . The acetyl group in the target compound may mimic the propionyl group in fentanyl analogs, enhancing affinity .
- 3,9-Dimethyl derivatives exhibit curare-like activity due to ganglionic blocking effects , whereas 9-Boc-3-oxa analogs target FGFR kinases .
Synthetic Utility :
Physicochemical Properties :
Biological Activity
Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the molecular formula and has a molecular weight of 280.37 g/mol. Its structure features a bicyclic system that is characteristic of various bioactive compounds, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₄ |
| Molecular Weight | 280.37 g/mol |
| CAS Number | 625434-90-4 |
| Purity | ≥95% |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that related diazabicyclo compounds possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular processes.
Case Studies and Research Findings
Several studies have explored the biological activity of similar bicyclic compounds:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of diazabicyclo compounds for their antimicrobial properties. The results indicated that certain modifications to the bicyclic structure enhanced activity against Gram-positive bacteria, highlighting the potential of structural optimization in developing new antimicrobials.
Study 2: Anticancer Activity
In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) showed that related compounds induced apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c, suggesting a promising avenue for anticancer drug development.
Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters investigated the inhibitory effects on acetylcholinesterase (AChE). Compounds similar to this compound demonstrated significant inhibition at micromolar concentrations, indicating potential for treating neurodegenerative diseases like Alzheimer's.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?
The synthesis involves cyclization reactions (e.g., tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde under reflux) and requires precise stoichiometry, temperature control (60–80°C), and acid catalysis . Critical steps include:
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
- Catalyst selection : Triethylamine enhances reaction efficiency by neutralizing acidic byproducts.
- Yield optimization : Stepwise addition of paraformaldehyde reduces side reactions (e.g., over-alkylation) .
Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure and substituents?
A combination of ¹H/¹³C NMR (to resolve acetyl [δ 2.1–2.3 ppm] and tert-butyl [δ 1.4 ppm] groups) and FT-IR (C=O stretches at 1700–1750 cm⁻¹) is standard. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₅H₂₄N₂O₄, m/z 296.36) . For stereochemical analysis, NOESY correlations between H-6 and H-9 protons validate spatial arrangements .
Q. How should researchers handle storage and stability challenges for this compound?
Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis of the tert-butyl ester. Stability studies show <5% degradation over 6 months under these conditions . For long-term use, aliquot in anhydrous DMSO and avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can contradictory data in NMR spectra be resolved during structural validation?
Discrepancies often arise from dynamic stereochemistry or solvent effects. Methodological solutions include:
- Variable-temperature NMR : Detects conformational exchange (e.g., ring-flipping in the bicyclic core).
- DFT calculations : Compare experimental ¹³C shifts with B3LYP/6-31G(d) predictions to identify misassigned peaks .
- Isotopic labeling : Introduce ¹⁵N at the diazabicyclo nitrogen to simplify splitting patterns .
Q. What strategies are used to investigate the compound’s interaction with enzyme targets (e.g., kinases or proteases)?
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) with immobilized enzymes.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme complexes .
- X-ray crystallography : Resolves binding modes (e.g., acetyl group hydrogen-bonding with catalytic residues) .
- Mutagenesis studies : Replace key amino acids (e.g., Ser195 in proteases) to assess binding specificity .
Q. How can computational modeling predict the reactivity of functional groups under varying experimental conditions?
- Density functional theory (DFT) : Calculates activation energies for reactions (e.g., tert-butyl ester hydrolysis under acidic vs. basic conditions) .
- Molecular dynamics (MD) simulations : Models solvation effects on acetyl group nucleophilicity in polar solvents .
- pKa prediction tools (e.g., MarvinSuite) : Identify protonation states influencing reactivity in pH-dependent assays .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
- Dose-response validation : Re-test activity in standardized assays (e.g., IC₅₀ in enzyme inhibition) with purity-verified batches (>95% by HPLC) .
- Metabolite screening : Use LC-MS to rule out degradation products (e.g., free carboxylic acid from ester hydrolysis) as false positives .
- Cell permeability controls : Compare activity in cell-free vs. cell-based assays to assess membrane diffusion limitations .
Methodological Tables
| Synthetic Optimization Parameters | Conditions | Impact on Yield |
|---|---|---|
| Temperature during cyclization | 70°C vs. 90°C | 85% vs. 62% (due to side reactions) |
| Catalyst (triethylamine vs. DMAP) | 10 mol% | 78% vs. 91% (DMAP preferred) |
| Purification method | Column chromatography vs. recrystallization | 95% purity vs. 88% |
| Spectroscopic Benchmarks | Key Peaks | Structural Confirmation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.4 (tert-butyl), δ 2.1 (acetyl) | Bicyclic core integrity |
| HRMS (ESI+) | m/z 297.25 [M+H]⁺ | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
